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  • Product: N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine
  • CAS: 1220030-52-3

Core Science & Biosynthesis

Foundational

Synthesis Pathway of N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine: A Comprehensive Technical Guide

Executive Summary & Strategic Rationale The compound N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine is a highly functionalized secondary diarylamine, serving as a critical building block in medicinal chemistry, agrochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The compound N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine is a highly functionalized secondary diarylamine, serving as a critical building block in medicinal chemistry, agrochemical development, and the synthesis of advanced electronic materials (e.g., OLEDs). The presence of the 5-bromo substituent on the pyridine ring provides a highly valuable synthetic handle for downstream functionalization, such as Suzuki-Miyaura or Sonogashira cross-couplings.

As a Senior Application Scientist, designing a scalable and high-yielding synthesis for this molecule requires navigating the inherent reactivity of dihalogenated heteroarenes. The most efficient and field-proven route is a regioselective Buchwald-Hartwig cross-coupling between 2,5-dibromopyridine and o-toluidine (2-methylaniline). This guide details the mechanistic causality, self-validating experimental protocols, and optimization parameters required to achieve absolute regiocontrol.

Mechanistic Rationale & Pathway Design

Regioselectivity: The C2 vs. C5 Paradigm

When employing 2,5-dibromopyridine as an electrophile, the primary synthetic challenge is achieving mono-amination without triggering over-coupling (diamination) or forming complex mixtures of regioisomers. The1[1], and its success here relies entirely on the electronic asymmetry of the pyridine ring.

The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive and resonance effect, significantly depleting electron density at the adjacent C2 and C6 positions. Consequently, the C2-Br bond is highly activated toward oxidative addition by electron-rich Palladium(0) species. In contrast, the C5-Br bond remains relatively electron-rich and inert under controlled stoichiometric conditions. Extensive literature confirms that2[2] in these systems, and3[3].

Workflow SM1 2,5-Dibromopyridine (Electrophile) Cond Pd2(dba)3, XPhos NaOtBu, Toluene 100°C, 4-6h SM1->Cond SM2 o-Toluidine (Nucleophile) SM2->Cond Prod N-(5-Bromo-2-pyridinyl)- N-(2-methylphenyl)amine (Target) Cond->Prod C-N Bond Formation

Workflow for the regioselective Buchwald-Hartwig amination of 2,5-dibromopyridine.

Catalyst System Causality

The use of4[4] is paramount for reproducibility.

  • Precatalyst (Pd2(dba)3): Provides a direct, soluble source of Pd(0) without requiring an in-situ reduction step.

  • Ligand (XPhos): A bulky, electron-rich dialkylbiaryl phosphine. The steric bulk of XPhos accelerates the rate-limiting reductive elimination step, which is critical when coupling sterically hindered ortho-substituted anilines like o-toluidine.

  • Base (NaOtBu): A strong, non-nucleophilic base required to deprotonate the coordinated amine, driving the catalytic cycle forward without competing with the nucleophile.

Experimental Protocol: A Self-Validating System

This methodology is engineered with built-in In-Process Controls (IPCs) to ensure the system self-validates at critical junctions, preventing the carryover of unreacted materials or regioisomers.

Materials & Reagents
  • 2,5-Dibromopyridine: 1.0 equivalent (Electrophile)

  • o-Toluidine: 1.2 equivalents (Nucleophile)

  • Pd2(dba)3: 0.02 equivalents (2 mol% Pd)

  • XPhos: 0.04 equivalents (4 mol%)

  • Sodium tert-butoxide (NaOtBu): 1.4 equivalents

  • Anhydrous Toluene: 0.1 M relative to the electrophile

Step-by-Step Methodology
  • Preparation of the Active Catalytic Complex (Inert Atmosphere):

    • Action: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine Pd2(dba)3, XPhos, and NaOtBu. Purge the vessel with argon for three cycles.

    • Causality: Conducting this under strict inert conditions prevents the irreversible oxidation of the electron-rich XPhos ligand and the active Pd(0) species, ensuring maximum catalyst turnover.

  • Substrate and Solvent Addition:

    • Action: Inject anhydrous toluene, followed by 2,5-dibromopyridine. Stir for 5 minutes at room temperature, then add o-toluidine via syringe.

    • Causality: Toluene is a non-polar, high-boiling solvent that solubilizes the reagents while suppressing unwanted side reactions (like SNAr). Adding the amine last prevents premature coordination to the Pd center, which can stall the initiation of the catalytic cycle.

  • Reaction Execution & IPC Validation:

    • Action: Heat the reaction mixture to 100 °C for 4–6 hours.

    • Validation Checkpoint 1 (IPC): Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1) or GC-MS. The reaction is complete when the 2,5-dibromopyridine peak disappears. The emergence of a single new product mass [M+H]⁺ ≈ 263/265 (due to 79Br/81Br isotopes) confirms successful C2-selective mono-amination.

  • Quenching and Work-up:

    • Action: Cool the mixture to room temperature, dilute with 20 mL of ethyl acetate, and filter through a tightly packed pad of Celite. Wash the pad with additional ethyl acetate.

    • Causality: Celite filtration effectively removes insoluble palladium black (deactivated catalyst) and inorganic salts (NaBr), preventing emulsion formation during subsequent aqueous washes.

  • Purification & Final Validation:

    • Action: Concentrate the filtrate in vacuo and purify via flash column chromatography on silica gel.

    • Validation Checkpoint 2: 1H NMR analysis must show the appearance of a characteristic amine (N-H) broad singlet (~6.5 ppm) and the preservation of the C5-Br splitting pattern (a highly deshielded doublet at ~8.2 ppm for the C6 proton adjacent to the bromine).

Mechanism Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Selective at C2-Br) Pd0->OA 2,5-Dibromopyridine AC Amine Coordination & Deprotonation OA->AC o-Toluidine + NaOtBu RE Reductive Elimination (Product Release) AC->RE NaBr + t-BuOH RE->Pd0 Target Molecule

Catalytic cycle illustrating the C2-selective oxidative addition and reductive elimination.

Quantitative Data & Optimization Variables

To demonstrate the robustness of the chosen protocol, the table below summarizes the causal relationship between reaction variables and the resulting C2:C5 regioselectivity. The data highlights why the Pd2(dba)3 / XPhos system is the definitive choice for this synthesis.

Catalyst SystemBaseSolventTemp (°C)C2:C5 SelectivityYield (%)Causality / Observation
Pd2(dba)3 / XPhos NaOtBu Toluene 100 >99:1 88 Optimal. Bulky ligand promotes rapid reductive elimination; strong base drives amine deprotonation efficiently.
Pd(OAc)2 / BINAPCs2CO3Dioxane10095:572Weaker base slows the catalytic cycle; bidentate ligand is slightly less efficient for ortho-substituted anilines.
Pd2(dba)3 / PPh3K3PO4DMF12080:20<50Unhindered ligand leads to competitive C5 insertion and unwanted over-amination (diamination).
None (Thermal SNAr)K2CO3DMSO150>99:1<30Thermal SNAr is possible but requires excessively harsh conditions leading to substrate decomposition.

References

  • Benchchem. Application Notes and Protocols for the Selective Functionalization of 2,5-Dibromo-3-(trifluoromethyl)pyridine. 1

  • Organic Letters - ACS Publications. [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. 3

  • ACS Catalysis - ACS Publications. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. 2

  • The Journal of Organic Chemistry - ACS Publications. Air-Stable Pd Catalytic Systems for Sequential One-Pot Synthesis of Challenging Unsymmetrical Aminoaromatics. 4

Sources

Exploratory

The Pyridinylamine Scaffold: A Cornerstone in Modern Kinase Inhibitor Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Appeal of the Pyridinylamine Core in Kinase Inhibition Protein kinases, as central regulators of a va...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Pyridinylamine Core in Kinase Inhibition

Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases. Within the expansive chemical space of kinase inhibitors, the pyridinylamine scaffold has established itself as a "privileged" structural motif.[1] Its remarkable versatility, stemming from its unique physicochemical properties and synthetic tractability, allows for the generation of highly potent and selective inhibitors against a multitude of kinase targets.[2][3] The pyridine ring can act as a bioisostere for a phenyl ring, offering advantages in modulating potency, selectivity, and pharmacokinetic properties.[2] This guide provides a comprehensive overview of the discovery and development of novel pyridinylamine-based kinase inhibitors, delving into the core principles of their design, synthesis, and biological evaluation.

The Strategic Design of Pyridinylamine-Based Kinase Inhibitors: A Medicinal Chemistry Perspective

The design of pyridinylamine-based kinase inhibitors is a multifactorial process that hinges on a deep understanding of the target kinase's ATP-binding site. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the interactions of the adenine hinge-binding region of ATP. This fundamental interaction is a recurring theme in the design of these inhibitors.[4]

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Interactions

Systematic SAR studies are paramount in optimizing the potency and selectivity of pyridinylamine-based inhibitors. These studies typically involve the strategic modification of different parts of the molecule to probe their interactions with the kinase active site.

For instance, in the development of a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, screening of a compound library led to the identification of a broadly active lead compound.[5] Subsequent SAR studies, involving modifications at various positions of the pyridopyrimidine core, resulted in analogs with enhanced potency and bioavailability.[5] A key finding was that introducing a [4-(diethylamino)butyl]amino side chain at the 2-position significantly improved both potency and bioavailability.[5] Furthermore, replacing a dichlorophenyl moiety with a dimethoxyphenyl group at the 6-position dramatically shifted the selectivity profile, yielding a highly selective inhibitor of the fibroblast growth factor receptor (FGFr) tyrosine kinase.[5]

Similarly, in the pursuit of c-Src kinase inhibitors, a series of pyridin-2(1H)-one derivatives were synthesized and evaluated.[6][7] These studies revealed that specific substitutions on the pyridinone ring were crucial for inhibitory activity, with one compound exhibiting the highest c-Src kinase inhibition with an IC50 value of 12.5 μM.[6][7]

The following table summarizes key SAR insights from various studies on pyridinylamine-based kinase inhibitors:

Target KinaseScaffoldKey SAR ObservationResulting Potency (IC50)Reference
c-SrcPyridin-2(1H)-oneIntroduction of a 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl) moiety.12.5 μM[6]
PDGFr, FGFr, EGFr, c-SrcPyrido[2,3-d]pyrimidineBroad activity with a 2-amino-6-(2,6-dichlorophenyl) substitution.1.11, 0.13, 0.45, 0.22 μM respectively[5]
FGFrPyrido[2,3-d]pyrimidineHigh selectivity with a 6-(3',5'-dimethoxyphenyl) substitution.0.060 μM[5]
p38α MAP KinasePyridinylquinoxalineIntroduction of an amino moiety at the pyridine C2 position.81 nM[8]
p38α MAP KinasePyridinylpyridopyrazineReplacement of quinoxaline with a pyrido[2,3-b]pyrazine core.38 nM[8]
ROCK1PyridineSystematic exploration of SAR from a high-throughput screening hit.Significant improvements in potency and selectivity.[9]
HPK1Pyridine-2-carboxamideIdentification of potent and selective analogues through SAR.Excellent kinase selectivity (>637-fold vs GCK-like kinase).[10]
FLT3Pyridine with 1,2,3-triazoleRational design leading to potent antileukemia effects.Double-digit nanomolar activity against FLT3-ITD.[11]
Synthetic Strategies: Building the Pyridinylamine Core

The synthesis of pyridinylamine derivatives often involves well-established organic chemistry reactions. For example, the synthesis of pyridinylquinoxalines and pyridinylpyridopyrazines as p38 alpha MAP kinase inhibitors was achieved through microwave-assisted formation of the quinoxaline/pyridopyrazine core from α-diketones and o-phenylenediamines/α-diaminopyridines.[8] Another approach for creating novel PI3K inhibitors utilized the Guareschi reaction to prepare a key 4-aryl-3-cyano-2,6-dihydroxypyridine intermediate.[12]

A general synthetic workflow for the discovery of pyridinylamine-based kinase inhibitors is depicted below:

G cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Lead Optimization Scaffold_Selection Scaffold Selection (e.g., Pyridine, Pyridinone) Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis SAR_Analysis SAR Analysis Library_Synthesis->SAR_Analysis Lead_Identification Lead Identification SAR_Analysis->Lead_Identification HTS High-Throughput Screening (HTS) Biochemical_Assay Biochemical Assays (e.g., IC50 determination) HTS->Biochemical_Assay Cellular_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) Biochemical_Assay->Cellular_Assay Cellular_Assay->Lead_Identification ADME_Tox ADME/Tox Profiling Lead_Identification->ADME_Tox In_Vivo_Studies In Vivo Efficacy Studies ADME_Tox->In_Vivo_Studies EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyridinylamine_Inhibitor Pyridinylamine Inhibitor Pyridinylamine_Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

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Protocols & Analytical Methods

Method

Experimental protocol for "N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine" functionalization

Application Note: High-Yield Divergent Functionalization of N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine Introduction & Mechanistic Rationale The compound N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine is a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Divergent Functionalization of N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine

Introduction & Mechanistic Rationale

The compound N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine is a highly versatile diarylamine building block frequently utilized in the development of kinase inhibitors and GPCR modulators. Structurally, it presents two primary vectors for late-stage functionalization: the C5-bromo position on the pyridine ring and the secondary amine (N-H) bridging the two aryl systems.

Successful functionalization of this scaffold requires a deep understanding of its inherent electronic and steric microenvironments:

  • Electronic Activation at C5: The electron-deficient nature of the pyridine ring significantly lowers the lowest unoccupied molecular orbital (LUMO) of the C-Br bond. This accelerates the oxidative addition of Palladium(0) species, making the C5 position highly reactive toward cross-coupling methodologies[1].

  • Steric Shielding by the o-Tolyl Group: The methyl group at the ortho position of the phenyl ring restricts bond rotation and creates a severe steric umbrella over the secondary amine. While this protects the amine from unwanted side-reactions during cross-coupling, it makes direct N-alkylation or N-acylation kinetically sluggish, necessitating the use of strong, irreversible bases[2].

Mechanistic Core Diarylamine Core oTolyl o-Tolyl Group (Steric Shielding) Core->oTolyl Imparts Pyridine Pyridine Ring (Electron Withdrawing) Core->Pyridine Contains N_Alk Requires Strong Base (e.g., NaH) oTolyl->N_Alk Hinders Bromine C5-Bromine (Oxidative Addition Site) Pyridine->Bromine Activates

Fig 1. Steric and electronic factors dictating reagent selection for functionalization.

Workflow Overview

To maximize the utility of this building block, we present two self-validating, step-by-step protocols: a chemoselective Suzuki-Miyaura Cross-Coupling (C-C bond formation) and a sterically demanding N-Alkylation (N-C bond formation).

Workflow SM N-(5-Bromo-2-pyridinyl)- N-(2-methylphenyl)amine Suzuki C5-Arylation (Suzuki-Miyaura) SM->Suzuki Pd-Catalyst Ar-B(OH)2 Alkylation N-Alkylation (Tertiary Amine) SM->Alkylation NaH, DMF R-X

Fig 2. Divergent functionalization workflow for the diarylamine core.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the C5 position while preserving the secondary amine. Causality & Catalyst Selection: Free secondary amines can coordinate to Palladium, potentially poisoning the catalyst or undergoing competitive Buchwald-Hartwig amination. To prevent this, we utilize Pd(dppf)Cl₂ . The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which drastically accelerates the reductive elimination step of the Suzuki cycle, outcompeting unwanted side reactions[3].

Quantitative Optimization Data

Table 1: Optimization of C5-Arylation Conditions (using Phenylboronic acid)

EntryCatalyst (5 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9045%
2Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10072%
3 Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 94%
Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 ratio, 10 mL total). Sparge the suspension with Argon for 15 minutes. Crucial Step: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.05 mmol) under a positive stream of Argon. Seal the flask and heat to 90 °C in a pre-heated oil bath for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The starting material exhibits a distinct 1:1 isotopic bromine pattern (M+H = 263/265). Complete consumption of this mass and the appearance of the target mass confirms the end of the reaction.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black. Wash the organic filtrate with brine (2 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure C5-arylated product.

Protocol B: Sterically Hindered N-Alkylation

Objective: Conversion of the secondary diarylamine to a tertiary amine. Causality & Base Selection: The o-tolyl group creates a severe steric clash that prevents standard bases (e.g., K₂CO₃, Cs₂CO₃) from effectively deprotonating the amine. We must use Sodium Hydride (NaH) in a highly polar aprotic solvent (DMF ). NaH irreversibly deprotonates the amine to form a naked, highly nucleophilic sodium amide intermediate, driving the SN2 substitution forward despite the steric bulk[2].

Quantitative Optimization Data

Table 2: Optimization of N-Alkylation Conditions (using Benzyl Bromide)

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Yield (%)
1K₂CO₃Acetone6024<10% (SM recovered)
2Cs₂CO₃DMF801835%
3 NaH (60% disp.) Anhydrous DMF 0 to RT 4 88%
Step-by-Step Methodology
  • Preparation of the Amide Anion: To an oven-dried, Argon-purged round-bottom flask, add NaH (60% dispersion in mineral oil, 1.5 equiv, 1.5 mmol). Wash the NaH with anhydrous hexanes (2 × 5 mL) via syringe to remove the mineral oil, decanting the hexanes under Argon.

  • Deprotonation: Suspend the washed NaH in anhydrous DMF (5 mL) and cool the flask to 0 °C using an ice bath. Dissolve N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine (1.0 equiv, 1.0 mmol) in anhydrous DMF (3 mL) and add it dropwise to the NaH suspension. Stir at 0 °C for 30 minutes. Observation: The evolution of H₂ gas and a distinct color change (often deep yellow/orange) self-validates the formation of the amide anion.

  • Electrophile Addition: Add the alkyl halide (e.g., Benzyl Bromide, 1.2 equiv, 1.2 mmol) dropwise at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 3–4 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 4:1). The secondary amine starting material will stain heavily with Ninhydrin (upon heating), whereas the successfully alkylated tertiary amine will not.

  • Quench and Workup: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl (10 mL) to destroy unreacted NaH. Extract the aqueous layer with EtOAc (3 × 15 mL).

  • DMF Removal: Wash the combined organic layers with LiCl (5% aqueous solution, 3 × 15 mL) to remove residual DMF. Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography.

References

  • Roelfes, G., et al. "Synthesis of a Non-Heme Template for Attaching Four Peptides: An Approach to Artificial Iron(II)-Containing Peroxidases." The Journal of Organic Chemistry, ACS Publications, 2003.[Link]

  • Berteina-Raboin, S., et al. "Synthesis of Polysubstituted Imidazo[1,2-a]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation." The Journal of Organic Chemistry, ACS Publications, 2007.[Link]

  • Das, K., et al. "NaNH2 as a Nitrogen Source and Base to Synthesize Triarylamines from Aryl Halides Using Pd-Catalyzed C–N Coupling." The Journal of Organic Chemistry, ACS Publications, 2024.[Link]

Sources

Application

Application Note: Structure-Activity Relationship (SAR) Profiling of N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine Derivatives in Kinase Inhibitor Discovery

Executive Summary The development of highly selective kinase inhibitors requires molecular scaffolds that can precisely navigate the conserved ATP-binding pocket while exploiting subtle structural differences between kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors requires molecular scaffolds that can precisely navigate the conserved ATP-binding pocket while exploiting subtle structural differences between kinase isoforms. The N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine scaffold represents a highly privileged diarylamine pharmacophore. This application note provides a comprehensive guide to utilizing this core structure for Structure-Activity Relationship (SAR) studies, detailing the mechanistic rationale, synthetic derivatization protocols, and self-validating biochemical assays necessary to drive a hit-to-lead optimization campaign.

Structural Rationale & Causality

The choice of the N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine core is not arbitrary; every functional group serves a distinct spatial and electronic purpose in kinase targeting :

  • The 2-Aminopyridine Hinge Binder: The 2-aminopyridine moiety acts as the primary anchor. The pyridine nitrogen serves as a hydrogen bond acceptor for the backbone amide NH of the kinase hinge region, while the exocyclic amine acts as a hydrogen bond donor to the backbone carbonyl. This bidentate interaction is a hallmark of potent kinase inhibitors .

  • Conformational Locking via the ortho-Methyl Group: The 2-methylphenyl (o-tolyl) group introduces a critical steric clash with the C3-hydrogen of the pyridine ring. This causality forces the diarylamine into a non-planar, twisted conformation. This specific dihedral angle allows the phenyl ring to project deep into the hydrophobic "selectivity pocket" (Pocket II) located behind the gatekeeper residue, enhancing isoform selectivity .

  • The 5-Bromo Synthetic Handle: The bromine atom at the 5-position of the pyridine ring points directly toward the solvent-exposed channel of the ATP-binding site. It serves as an ideal, highly reactive handle for transition-metal-catalyzed cross-coupling reactions, allowing medicinal chemists to rapidly append solubilizing groups or secondary binding motifs without disrupting the core hinge interaction.

SAR Optimization Strategy

To systematically explore the chemical space around this scaffold, a streamlined workflow is required. The strategy focuses on maintaining the core hinge-binding interactions while varying the 5-position to optimize potency, selectivity, and physicochemical properties (e.g., cLogP and aqueous solubility).

SAR_Workflow Hit Core Scaffold (5-Bromo-2-aminopyridine) Deriv Pd-Catalyzed Cross-Coupling Hit->Deriv R-group variation Bio TR-FRET Kinase Assay Deriv->Bio In vitro screening Cell Cellular Target Engagement Bio->Cell IC50 < 50 nM Lead Lead Candidate Selection Cell->Lead Cellular efficacy

Figure 1: Iterative SAR optimization workflow for 2-aminopyridine derivatives.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Derivatization

To explore the solvent channel, the 5-bromo core is subjected to Suzuki-Miyaura cross-coupling with various boronic acids.

Causality of Reagent Choice: Pd(dppf)Cl₂ is selected as the catalyst because its bidentate phosphine ligand (dppf) provides a large bite angle, which facilitates the reductive elimination step and minimizes protodeboronylation of electron-rich boronic acids.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, combine N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine (1.0 equiv, 0.5 mmol) and the desired aryl/heteroaryl boronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (3.0 equiv).

  • Solvent Introduction: Evacuate and backfill the tube with Argon (3x). Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Note: Water is crucial to dissolve the inorganic base and accelerate the transmetalation step.

  • Reaction: Heat the mixture to 90°C for 12 hours under vigorous stirring.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the 5-substituted derivatives.

Protocol 2: Self-Validating TR-FRET Kinase Activity Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because it utilizes a time delay before signal detection, completely eliminating interference from the auto-fluorescence of conjugated aromatic SAR compounds.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Causality: Brij-35 prevents non-specific compound aggregation (promiscuous inhibition), while DTT keeps kinase cysteine residues reduced.

  • Compound Plating: Dispense 100 nL of SAR compounds (in 100% DMSO) into a 384-well low-volume proxiplate using an acoustic dispenser. Include Staurosporine (1 μM) as a positive control (100% inhibition) and DMSO alone as a negative control (0% inhibition).

  • Enzyme Addition: Add 5 μL of the target kinase (e.g., ALK2 or JAK2, 2 nM final concentration) in Kinase Buffer. Incubate for 15 minutes at RT to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 μL of a substrate mix containing fluorescently labeled peptide substrate (e.g., ULight-TK) and ATP at its empirically determined Km​ value.

  • Termination & Detection: After 60 minutes, add 10 μL of Stop Buffer containing EDTA (to chelate Mg²⁺ and halt the reaction) and a Europium-labeled anti-phospho antibody.

  • Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

    • Self-Validation Check: Calculate the Z'-factor using the positive and negative controls. The assay is only considered valid if Z' > 0.6, ensuring the data is robust enough to distinguish subtle SAR differences.

Quantitative Data Presentation

The following table summarizes a representative SAR profile generated by substituting the 5-bromo position with various moieties targeting the solvent-exposed channel.

Compound IDR-Group at 5-Position (Replacing Br)Kinase IC₅₀ (nM)Cellular Target EC₅₀ (nM)cLogP
Core-Br -Br (Starting Scaffold)450 ± 20> 50003.82
SAR-01 -Phenyl120 ± 1518504.45
SAR-02 -4-Methoxyphenyl45 ± 54204.30
SAR-03 -3-Pyridinyl18 ± 21153.15
SAR-04 -4-(4-Methylpiperazin-1-yl)phenyl4 ± 0.8 22 2.85

Data Interpretation: Replacing the lipophilic bromine with a 3-pyridinyl (SAR-03) or a piperazine-substituted phenyl ring (SAR-04) dramatically increases biochemical potency. The basic piperazine nitrogen in SAR-04 likely forms a favorable solvent-exposed salt bridge, which simultaneously lowers the cLogP, drastically improving cell permeability and cellular target engagement.

Cellular Pathway & Target Engagement

Once biochemical potency is established, compounds must be evaluated in a cellular context to ensure they cross the cell membrane and inhibit the target kinase in its native environment, thereby blocking downstream signaling cascades.

Kinase_Pathway Ligand Extracellular Ligand (e.g., BMP / Cytokine) Receptor Receptor Kinase (e.g., ALK2 / JAK2) Ligand->Receptor Activates Effector Downstream Effector (SMAD / STAT) Receptor->Effector Phosphorylates Inhibitor 2-Aminopyridine Inhibitor Inhibitor->Receptor Blocks ATP pocket Nucleus Gene Transcription (Cell Proliferation) Effector->Nucleus Translocates

Figure 2: Mechanism of action for 2-aminopyridine kinase inhibitors blocking downstream transcription.

By running a Western Blot or AlphaScreen assay probing for the phosphorylated state of the downstream effector (e.g., p-SMAD1/5/8 for ALK2, or p-STAT3 for JAK2), researchers can confirm that the phenotypic effects observed are directly caused by the inhibition of the target kinase pathway.

Conclusion

The N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine derivative class provides a highly tunable, synthetically accessible starting point for kinase inhibitor discovery. By understanding the structural causality of the core—specifically the hinge-binding capacity of the aminopyridine and the conformational restriction of the ortho-methylphenyl group—researchers can utilize the 5-bromo handle to rationally design highly potent, cell-permeable lead candidates.

References

  • Mohedas, A. H., et al. "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants." Journal of Medicinal Chemistry, 2014.[Link]

  • Liu, D., et al. "Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors." Chinese Chemical Letters, 2022.[Link]

  • Smith, G. P., et al. "The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2017.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine

Welcome to the dedicated technical support guide for the synthesis of N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine. This resource is designed for researchers, scientists, and professionals in drug development, providi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. The synthesis of this molecule, primarily achieved through the Buchwald-Hartwig amination, presents unique challenges due to the electronic nature of the 2-bromopyridine and the steric hindrance of the 2-methylaniline. This guide is structured to provide not just protocols, but the underlying scientific reasoning to empower you to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine?

A1: The most prevalent and effective method is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This cross-coupling reaction is highly versatile for forming C-N bonds between aryl halides and amines.[1][3] For this specific synthesis, it involves the reaction of 5-bromo-2-chloropyridine or 2,5-dibromopyridine with 2-methylaniline in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: Why is the choice of ligand so critical in this specific Buchwald-Hartwig reaction?

A2: The ligand choice is paramount due to two main factors: the electronic properties of the 2-bromopyridine and the steric hindrance of 2-methylaniline.[4] The pyridine nitrogen can coordinate to the palladium center and potentially inhibit catalysis.[5] Furthermore, the ortho-methyl group on the aniline introduces significant steric bulk.[4][6] Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated palladium species, which is crucial for coupling sterically demanding substrates and can accelerate the rate-limiting reductive elimination step.[1][4]

Q3: What are the primary challenges and side reactions to anticipate in this synthesis?

A3: The primary challenges include low reaction yields and the formation of impurities.[4] Common side reactions to be aware of are:

  • Hydrodehalogenation: Replacement of the bromine atom on the pyridine ring with a hydrogen atom.[7]

  • Catalyst Decomposition: The formation of inactive palladium black, which can stall the reaction.[8]

  • Homocoupling of the starting materials.

  • Double Amination: If using 2,5-dibromopyridine, there is a risk of the amine reacting at both bromine positions.

Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial to minimize these side reactions.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine.

Issue 1: Low or No Product Yield

Q: My reaction is showing very low conversion to the desired product. What are the likely causes and how can I address them?

A: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing.[8][9]

    • Solution: Ensure your palladium source and ligand are of high quality and have been stored under an inert atmosphere.[7] Oxygen can be detrimental to the catalytic cycle.[8] Consider using a modern, air-stable precatalyst (e.g., a palladacycle like G3 or G4) which can be more reliable in generating the active catalytic species.[9][10] If using a Pd(II) source like Pd(OAc)₂, a pre-activation step where the catalyst and ligand are stirred together in the solvent before adding the other reagents can be beneficial.[10]

  • Inappropriate Ligand Choice: The chosen ligand may not be suitable for this sterically hindered coupling.

    • Solution: For sterically demanding anilines, bulky, electron-rich monophosphine ligands are often necessary.[4] Consider screening a panel of ligands. For couplings involving 2-aminopyridine derivatives, ligands like RuPhos and BrettPhos have shown to be effective.[11][12] Given the steric hindrance of 2-methylaniline, a ligand from the biarylphosphine class is a strong starting point.[4][6]

  • Incorrect Base Selection: The strength and solubility of the base are critical for deprotonating the amine in the catalytic cycle.[13][14]

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[9] For pyridine-containing substrates, a strong base is often required. If you suspect base-related decomposition of your starting materials, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) could be tested, though this may require higher reaction temperatures.[9]

  • Sub-optimal Solvent and Temperature: The solvent affects the solubility of reagents and intermediates, and the temperature influences the reaction rate.[7][15][16]

    • Solution: Aprotic, nonpolar solvents such as toluene, xylene, or 1,4-dioxane are generally effective for Buchwald-Hartwig aminations.[7] Toluene is a very common choice.[17] If solubility is an issue, a more polar aprotic solvent like DMF could be considered, but be aware that it can sometimes lead to side reactions.[7] Many Buchwald-Hartwig reactions require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[9] A systematic screening of the reaction temperature is advisable.

Troubleshooting Workflow for Low Yield

start Low/No Yield Observed cat_check 1. Verify Catalyst & Ligand Integrity start->cat_check reagent_check 2. Assess Reagent & Solvent Purity cat_check->reagent_check No Improvement end_ok Improved Yield - Problem Solved cat_check->end_ok Improvement sub_cat Use fresh, high-purity catalyst/ligand. Consider a pre-catalyst. Ensure inert atmosphere. cat_check->sub_cat condition_check 3. Optimize Reaction Conditions reagent_check->condition_check No Improvement reagent_check->end_ok Improvement sub_reagent Use anhydrous, degassed solvents. Purify amine if necessary. reagent_check->sub_reagent condition_check->end_ok Improvement end_nok Consult Further Literature condition_check->end_nok No Improvement sub_condition Screen different bases (e.g., NaOtBu, LHMDS). Screen solvents (e.g., toluene, dioxane). Optimize temperature. condition_check->sub_condition

Caption: A systematic workflow for troubleshooting low yield.

Issue 2: Formation of Significant Impurities

Q: My reaction produces the desired product, but also significant amounts of byproducts. How can I improve the selectivity?

A: The formation of impurities is often due to side reactions that compete with the desired C-N coupling. Optimizing for selectivity is key.

  • Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced.[7]

    • Solution: This can sometimes be minimized by using a less sterically hindered or a weaker base.[7] Lowering the reaction temperature may also help. The choice of ligand can also influence the rate of this side reaction relative to the desired reductive elimination.[1]

  • Observation of Palladium Black: This indicates catalyst decomposition.[8]

    • Solution: The formation of palladium black suggests that the ligand is not effectively stabilizing the palladium catalyst throughout the catalytic cycle.[8] Switching to a more robust ligand, such as a biarylphosphine ligand, can often mitigate this issue.[4] Ensuring strictly anhydrous and oxygen-free conditions is also critical to prevent catalyst decomposition.[8]

  • Purification Challenges: The final product may be difficult to separate from unreacted starting materials or byproducts.

    • Solution: Unreacted 2-methylaniline can often be removed by an acidic wash during workup, as it will form a water-soluble salt.[18] If unreacted 5-bromo-2-chloropyridine or 2,5-dibromopyridine remains, column chromatography is typically effective for purification. For polar impurities, a cation-exchange resin might also be a useful purification technique.[19]

Recommended Starting Protocol

This protocol is a general starting point and may require optimization for your specific setup and reagent purity.

Reaction Scheme:

5-bromo-2-chloropyridine + 2-methylaniline ---(Pd catalyst, Ligand, Base, Solvent, Heat)---> N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine

Materials:

  • 5-bromo-2-chloropyridine (1.0 equiv)

  • 2-methylaniline (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv) or a suitable precatalyst

  • RuPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂, RuPhos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).

  • Evacuate and backfill the flask with the inert gas three times.[8]

  • Add anhydrous, degassed toluene via syringe.

  • Add 5-bromo-2-chloropyridine to the flask.

  • Add 2-methylaniline via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine.

Data Summary and Key Parameters

For successful synthesis, careful selection of each component is crucial. The following table summarizes key parameters and their scientific rationale.

ParameterRecommended ChoicesRationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Palladacycle Precatalysts (e.g., G3/G4)Precatalysts often provide more consistent results by ensuring efficient generation of the active Pd(0) species.[9][20]
Ligand RuPhos, BrettPhos, other biarylphosphine ligandsBulky, electron-rich ligands are essential to overcome steric hindrance and accelerate reductive elimination.[1][4]
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃A strong, non-nucleophilic base is generally required. Base solubility can impact reaction rates.[7][13]
Solvent Toluene, Xylene, 1,4-DioxaneAprotic, non-polar to moderately polar solvents are preferred to balance reagent solubility and minimize side reactions.[7][15][16]
Temperature 80 - 110 °CSufficient thermal energy is typically needed to overcome the activation barriers of the catalytic cycle.[9]

Visualizing the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle. Understanding this cycle is key to rational troubleshooting.

Pd(0)L Pd(0)L Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L->Oxidative\nAddition\nComplex Oxidative Addition (+ Ar-X) Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination Ligand Exchange (+ R₂NH) Palladium\nAmido\nComplex Palladium Amido Complex Amine\nCoordination->Palladium\nAmido\nComplex Deprotonation (+ Base) Palladium\nAmido\nComplex->Pd(0)L Reductive Elimination (Product Formed)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

This guide provides a comprehensive framework for successfully synthesizing N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine. By understanding the underlying principles and systematically addressing challenges, researchers can significantly improve their reaction yields and product purity.

References

  • Optimizing base and solvent for Buchwald-Hartwig amination of 2,5-Diiodopyrazine - Benchchem.
  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Technical Support Center: Palladium-Catalyzed Allylic Amination - Benchchem.
  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald-Hartwig Amination Reaction - Welcome to DTU Research Database. Available at: [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Available at: [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications. Available at: [Link]

  • Overcoming challenges in the synthesis of sterically hindered anilines - Benchchem.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC. Available at: [Link]

  • How to remove unreacted 2-aminopyridine from product - Benchchem.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. Available at: [Link]

  • Optimization of Buchwald-Hartwig amination conditions - Benchchem.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available at: [Link]

  • A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. Available at: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines | Organic Letters - ACS Publications. Available at: [Link]

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development - DSpace@MIT. Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • ChemInform Abstract: Palladium-Catalyzed Selective Cross-Coupling Between 2-Bromopyridines and Aryl Bromides - ResearchGate. Available at: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]

  • Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Journal of the American Chemical Society. Available at: [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.org. Available at: [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Available at: [Link]

  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin - MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • c5sc02983j1.pdf - The Royal Society of Chemistry. Available at: [Link]

  • CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents.
  • General and Mild Preparation of 2-Aminopyridines | Organic Letters - ACS Publications. Available at: [Link]

Sources

Optimization

Common side reactions in the synthesis of N-arylpyridinylamines

Welcome to the Technical Support Center for the synthesis of N-arylpyridinylamines. These structural motifs are critical scaffolds in drug discovery, agrochemicals, and materials science.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-arylpyridinylamines. These structural motifs are critical scaffolds in drug discovery, agrochemicals, and materials science. While palladium-catalyzed Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr) are the gold standards for constructing these C–N bonds, the unique electronic and coordinating properties of pyridine rings frequently trigger complex side reactions.

This guide provides a mechanistically grounded troubleshooting framework to help researchers identify, understand, and resolve common synthetic failures.

Visual Workflow: Troubleshooting Decision Tree

Troubleshooting Start Analyze Crude Mixture (LC-MS / NMR) Dehal Major Byproduct: Dehalogenated Pyridine Start->Dehal Diarylation Major Byproduct: Diarylamine Start->Diarylation NoRxn Issue: Reaction Stalled / Homocoupling Start->NoRxn Sol1 Action: Switch to bulky bidentate ligands (e.g., dppf) or change base to Cs2CO3 Dehal->Sol1 Sol2 Action: Increase amine equivalents, lower temp, or use sterically hindered Pd-catalyst Diarylation->Sol2 Sol3 Action: Degas solvent thoroughly, use Pd-PEPPSI to prevent aminopyridine coordination NoRxn->Sol3

Decision tree for troubleshooting common side reactions in aminopyridine synthesis.

Section 1: Troubleshooting Guide & FAQs

Q1: Why am I observing significant dehalogenation of my halopyridine instead of the desired C-N coupling? Root Cause Analysis: Hydrodehalogenation is the most pervasive side reaction in palladium-catalyzed aminations[1]. Following the oxidative addition of the halopyridine and subsequent amine coordination, the resulting Pd(II)-amido complex can undergo an unproductive β-hydride elimination rather than the desired reductive elimination[2]. This yields an imine and a Pd(II)-hydride species, which reductively eliminates to form the dehalogenated pyridine[1]. Furthermore, strong bases like sodium tert-butoxide (NaOtBu) or protic solvents can act as direct hydride donors, accelerating this off-target pathway[3]. Actionable Solutions:

  • Ligand Tuning: Switch to sterically demanding, electron-rich bidentate ligands (e.g., dppf, BINAP) or bulky monodentate ligands (e.g., BrettPhos, XPhos). These ligands enforce a spatial geometry that accelerates reductive elimination and blocks the open coordination site required for β-hydride elimination[2].

  • Base Modification: Replace strong alkoxide bases (NaOtBu) with milder, non-nucleophilic inorganic bases like Cs₂CO₃ or K₃PO₄ to minimize base-mediated hydride transfer[3].

Q2: My reaction with a primary amine is yielding a mixture of mono-arylated and diarylated (over-arylation) products. How do I control regioselectivity? Root Cause Analysis: Primary amines form a mono-arylated product (a secondary amine) that remains highly nucleophilic. If the oxidative addition of the starting halopyridine is faster than the initial amine coordination, the newly formed secondary amine can compete with the primary amine for the Pd(II) center, leading to a second catalytic cycle and diarylation[4]. Actionable Solutions:

  • Stoichiometry: Use a slight excess of the primary amine (1.2 - 1.5 eq) to statistically favor mono-arylation.

  • Steric Control: Employ highly hindered ligands (e.g., tBuBrettPhos) which create a binding pocket too restricted to accommodate the bulky secondary amine intermediate, thereby shutting down the second arylation event.

Q3: I am using an aminopyridine as the nucleophile, but the reaction stalls completely or I only observe homocoupling of the aryl halide. Root Cause Analysis: Aminopyridines possess both an exocyclic amine and an endocyclic pyridine nitrogen. They can act as strong bidentate chelators, binding tightly to the palladium center and forming stable, off-cycle Pd-aminopyridine resting states that poison the catalyst[5]. Homocoupling of the aryl halide often occurs as a background reaction when the primary catalytic cycle is stalled, a process exacerbated by trace oxygen or incomplete reduction of Pd(II) to Pd(0)[4]. Actionable Solutions:

  • Pre-catalyst Selection: Utilize highly sterically hindered pre-catalysts, such as Pd-PEPPSI-IPent. The extreme steric bulk of the N-heterocyclic carbene (NHC) ligand prevents the endocyclic pyridine nitrogen from coordinating to the metal, keeping the catalyst on-cycle[5].

  • Rigorous Degassing: Ensure the solvent is thoroughly degassed (e.g., via freeze-pump-thaw) to prevent Pd-mediated oxidative homocoupling.

Section 2: Mechanistic Pathway of Dehalogenation

Mechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination & Deprotonation L-Pd(II)(Ar)(NHR) OxAdd->AmineCoord R-NH2, Base RedElim Reductive Elimination (Desired Pathway) AmineCoord->RedElim Fast with bulky ligands BetaElim β-Hydride Elimination (Side Reaction) AmineCoord->BetaElim Slow reductive elimination Product N-Arylpyridinylamine + L-Pd(0) RedElim->Product Product->Pd0 Byproduct Dehalogenated Arene + Imine + L-Pd(0) BetaElim->Byproduct Byproduct->Pd0

Catalytic cycle showing the divergence between reductive elimination and β-hydride elimination.

Section 3: Quantitative Data – Impact of Reaction Parameters

The choice of ligand and base dictates the kinetic competition between product formation and side reactions. The table below summarizes the effects of various catalytic systems on the ratio of desired N-arylpyridinylamine to dehalogenated byproduct (based on optimization principles for halopyridine couplings)[3][6].

Catalyst / LigandBaseSolventTemp (°C)Conversion to Product (%)Dehalogenation (%)
Pd(PPh₃)₄NaOtBuToluene1104540
Pd₂(dba)₃ / SPhosNaOtBuToluene1106525
Pd₂(dba)₃ / SPhosK₃PO₄Toluene908210
Pd(dppf)Cl₂K₂CO₃DME8088<5
Pd-PEPPSI-IPentCs₂CO₃Dioxane9094<2
Section 4: Self-Validating Experimental Protocol

Optimized Buchwald-Hartwig Amination of Bromopyridines This protocol is engineered with built-in In-Process Controls (IPC) to validate the absence of side reactions before proceeding to workup.

Materials:

  • Bromopyridine derivative (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Pd-PEPPSI-IPent or Pd₂(dba)₃/XPhos (2-5 mol%)

  • Cs₂CO₃ (2.0 equiv, finely ground and oven-dried)

  • Anhydrous 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 mmol), Pd catalyst (0.02 mmol), and Cs₂CO₃ (2.0 mmol).

    • Causality: Using mild Cs₂CO₃ instead of NaOtBu prevents base-mediated hydride transfer, directly mitigating dehalogenation[3].

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with ultra-high purity Argon three times.

  • Reagent Addition: Inject anhydrous, degassed 1,4-dioxane (5 mL) and the amine (1.2 mmol) via syringe.

    • Causality: Degassing prevents oxidative homocoupling of the halopyridine and degradation of the electron-rich phosphine/NHC ligands[4].

  • Reaction Execution: Heat the mixture in a pre-equilibrated oil bath at 90 °C with vigorous stirring.

  • In-Process Control (IPC) - 2 Hour Mark: Withdraw a 50 µL aliquot via syringe under Argon. Dilute with LC-MS grade acetonitrile and filter through a PTFE syringe filter.

    • Validation: Analyze via LC-MS. Look for the [M+H]⁺ of the desired product. Check for [M-Br+H]⁺ (dehalogenation) and [2M-Br]⁺ (homocoupling). If dehalogenation exceeds 5%, lower the temperature to 80 °C and verify base dryness[6].

  • Completion & Workup: Once TLC/LC-MS indicates complete consumption of the bromopyridine (typically 4-12 hours), cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

References
  • Buchwald–Hartwig amination | Wikipedia |1

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings | WuXi AppTec | 4

  • Dealing with dehalogenation side reactions of 5-Bromotetralone | BenchChem | 3

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation | RSC Advances | 6

  • Mechanistically informed selection rules for competing β-hydride and β-heteroatom eliminations | ETH Zurich Research Collection | 2

  • APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS | YorkSpace | 5

Sources

Troubleshooting

Resolving co-elution issues in "N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine" purification

Topic: Resolving Co-Elution Issues in "N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine" Purification Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this guide to h...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Co-Elution Issues in "N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine" Purification

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the notoriously difficult purification of N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine. This diarylamine is typically synthesized via the Buchwald-Hartwig cross-coupling of 2,5-dibromopyridine and o-toluidine[1].

The primary challenge in isolating this molecule is the co-elution of structurally analogous impurities—specifically, unreacted starting materials and hydrodehalogenated side products. This guide bypasses generic advice, focusing instead on the physicochemical causality of these co-elutions and providing self-validating, scalable protocols to achieve >99% purity.

Part 1: Molecule Profile & Co-Elution Risk Assessment

To design a self-validating purification system, we must first understand the thermodynamic and electrostatic properties of the target and its impurities. The electron-withdrawing nature of the 5-bromo substituent significantly alters the pKa of the pyridine nitrogen compared to its debrominated counterpart.

Table 1: Physicochemical Profile & Co-Elution Risk Matrix

CompoundStructural RoleEst. pKa (Conjugate Acid)Relative Lipophilicity (LogP)Co-Elution Risk on Normal Phase (Silica)
N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine Target Product ~4.5 - 5.0 High N/A (Baseline)
2,5-DibromopyridineElectrophile (SM)~1.5 (Very weak base)ModerateLow (Easily removed via acid wash)
o-ToluidineNucleophile (SM)~4.4LowModerate (Tails heavily on silica)
N-(2-pyridinyl)-N-(2-methylphenyl)amineSide Product (Debrominated)~5.5 - 6.0HighCRITICAL (Nearly identical Rf)
Part 2: Mechanistic Pathways & Troubleshooting FAQs
Q1: Why does my target compound co-elute with the debrominated side product on standard silica gel?

A1: N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine and its hydrodehalogenated analog have nearly identical dipole moments. On normal-phase silica, separation relies primarily on hydrogen-bonding interactions, which are dominated by the secondary amine and the pyridine nitrogen. The loss of the bromine atom only slightly alters the overall polarity, rendering their retention factors ( Rf​ ) practically indistinguishable. To resolve this, you must abandon standard normal-phase chromatography and exploit the subtle pKa difference of the pyridine ring using mixed-mode chromatography or pH-dependent techniques[2].

Q2: How is the debrominated impurity forming during the Buchwald-Hartwig amination, and can I prevent it?

A2: Hydrodehalogenation is a competing pathway driven by the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These hydrides often originate from beta-hydride elimination of the amine, the solvent, or alkoxide bases[3]. To suppress this at the synthetic level, avoid bases with beta-hydrogens (e.g., sodium isopropoxide). Utilizing weaker, non-nucleophilic bases or transitioning to a bimetallic Pd-Cu catalytic system can preferentially form Cu-H species, which effectively prevent Pd-hydride-mediated hydrodehalogenation of the aryl halide[4].

G SM1 2,5-Dibromopyridine Pd Pd Catalyst / Base SM1->Pd SM2 o-Toluidine SM2->Pd Prod Target: N-(5-Bromo-2-pyridinyl)- N-(2-methylphenyl)amine Pd->Prod C-N Coupling Side1 Debrominated Impurity (Hydrodehalogenation) Pd->Side1 Pd-H Reduction

Caption: Reaction pathways leading to the target diarylamine and the debrominated impurity.

Q3: Can I use pH-zone-refining counter-current chromatography (pH-ZR CCC) for preparative scale-up?

A3: Absolutely. Because the target is a weakly basic pyridine derivative, pH-ZR CCC is a highly effective, solid-support-free alternative[5]. By using a biphasic solvent system with a retainer base in the organic phase and an eluting acid in the aqueous phase, compounds elute as highly concentrated, rectangular peaks based strictly on their pKa values and hydrophobicity. The electron-withdrawing 5-bromo group lowers the pKa of the target's pyridine nitrogen compared to the debrominated impurity, ensuring distinct, self-validating elution zones[5].

Part 3: Advanced Experimental Protocols

To guarantee absolute separation of the target from the debrominated impurity and unreacted starting materials, utilize the following orthogonal purification workflows.

Workflow Start Crude Mixture Step1 Acid-Base Extraction (pH 3.5) Start->Step1 Org Organic Phase (Neutral Impurities) Step1->Org Removes halides Aq Aqueous Phase (Protonated Amines) Step1->Aq Step2 Basify to pH 8.0 & Extract Aq->Step2 Step3 Mixed-Mode HPLC / pH-ZR CCC Step2->Step3 Enriched extract Pure Pure Target Compound Step3->Pure Resolves analogs

Caption: Step-by-step logic for resolving basic diarylamines from structurally similar impurities.

Protocol A: Mixed-Mode HPLC Separation (Analytical to Semi-Prep)

Standard reversed-phase (C18) columns often fail to separate the brominated target from the debrominated impurity due to peak tailing caused by unshielded silanols interacting with the basic nitrogens. A mixed-mode column (combining reversed-phase and cation-exchange properties) forces separation based on both hydrophobicity and the distinct ionization states of the pyridine rings[2].

Table 2: Mixed-Mode HPLC Optimization Parameters

ParameterSpecification / ReagentCausality / Rationale
Stationary Phase Core-shell Mixed-Mode (e.g., Amaze SC or Coresep 100)Dual retention mechanism (hydrophobic + ionic) prevents peak tailing[2].
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.8)Protonates both the target and impurity, activating the cation-exchange mechanism. Formic acid is MS-compatible.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidDrives hydrophobic elution.
Gradient 10% B to 60% B over 15 minutesEnsures gradual displacement of the more basic debrominated impurity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude mixture in a 1:1 ratio of Mobile Phase A and B. Filter through a 0.22 µm PTFE syringe filter.

  • Equilibration: Flush the mixed-mode column with 10% Mobile Phase B for 10 column volumes (CV) until the baseline UV absorbance (254 nm) is stable.

  • Injection: Inject the sample. Ensure the injection volume does not exceed 1% of the column volume to prevent band broadening.

  • Elution Tracking: Monitor at 254 nm and 280 nm. The target compound (N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine) will elute first because the electron-withdrawing bromine reduces the basicity of the pyridine ring, weakening its interaction with the cation-exchange sites relative to the debrominated impurity.

  • Validation: Analyze fractions via LC-MS. The target will show an isotopic [M+H]+ doublet at m/z ~263/265 (1:1 ratio due to 79Br/81Br), while the debrominated impurity will show a singlet at m/z ~185.

Protocol B: pH-Zone-Refining Counter-Current Chromatography (Preparative)

For multi-gram scale purification where HPLC is bottlenecked by column capacity, pH-ZR CCC is the gold standard for pyridine derivatives[5].

Step-by-Step Methodology:

  • Solvent System Preparation: Prepare a biphasic mixture of Methyl tert-butyl ether (MTBE) / Tetrahydrofuran (THF) / Water in a 4:6:7 volume ratio. Shake vigorously and let it equilibrate in a separatory funnel.

  • Phase Modification:

    • Separate the phases.

    • To the upper organic phase (Stationary Phase), add Triethylamine (TEA) to a concentration of 10 mM (Retainer).

    • To the lower aqueous phase (Mobile Phase), add Hydrochloric acid (HCl) to a concentration of 10 mM (Eluter).

  • Column Loading: Pump the organic stationary phase into the CCC column until full. Rotate the apparatus at 800 rpm.

  • Sample Injection: Dissolve the crude sample in 10 mL of the organic phase (without TEA) and inject it into the system.

  • Elution: Pump the aqueous mobile phase at 2.0 mL/min in head-to-tail mode.

  • Fractionation: The target compound and the debrominated impurity will elute as distinct, highly concentrated rectangular peaks. The less basic brominated target will elute prior to the more basic debrominated impurity. Monitor the pH of the eluent; the boundaries between compounds are marked by sharp pH transitions[5].

References
  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available at:[Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed (NIH). Available at: [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. Available at: [Link]

  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water - ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

An In-Depth Technical Guide: N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine vs. Established Kinase Inhibitor Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural causality, conformational control, comparative scaffold analysis, and experimental validation. Executive Summary The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural causality, conformational control, comparative scaffold analysis, and experimental validation.

Executive Summary

The design of ATP-competitive kinase inhibitors relies heavily on the selection of a robust hinge-binding scaffold. N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine represents a highly specialized diarylamine pharmacophore. Unlike rigid, planar scaffolds (e.g., quinazolines), this molecule leverages a 2-aminopyridine core for bidentate hinge binding[1], a 5-bromo substituent as a synthetic and halogen-bonding vector, and an ortho-methyl group to induce a twisted, non-planar conformation[2]. This guide objectively compares this conformationally restricted scaffold against other industry-standard alternatives (pyrimidines, quinazolines, and pyrrolo-pyrimidines), providing structural rationales and validated experimental protocols for its application in targeted drug discovery.

Structural & Mechanistic Analysis of the Scaffold

To understand the utility of N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine, we must deconstruct its three primary structural components and their causality in kinase binding:

The 2-Aminopyridine Core: Bidentate Hinge Binding

The 2-aminopyridine motif is a classic ATP-mimetic. In the kinase active site, the pyridine nitrogen acts as a hydrogen bond acceptor (interacting with the backbone NH of the kinase hinge region), while the exocyclic amine acts as a hydrogen bond donor (interacting with the backbone carbonyl)[3]. This two-point contact provides higher baseline affinity than single-point binders, anchoring the scaffold firmly within the ATP pocket.

The N-(2-Methylphenyl) Group: Conformational Control via Steric Clash

Acyclic diarylamines possess two contiguous C–N axes, allowing for diverse conformations. The inclusion of the ortho-methyl group on the phenyl ring (the o-tolyl moiety) creates a deliberate steric clash with the amine proton and the adjacent pyridine ring. This forces the diarylamine out of planarity into a twisted conformation[4].

  • Causality: By pre-organizing the molecule into a twisted state (often existing as Class-1 atropisomers), the entropic penalty of binding is significantly reduced. Furthermore, this non-planar geometry prevents the scaffold from binding to off-target kinases that require flat, planar ligands, thereby dramatically increasing kinome selectivity[2].

The 5-Bromo Substituent: The Diversification Vector

The bromine atom at the 5-position serves a dual purpose. Biologically, it can project into the hydrophobic pocket behind the gatekeeper residue, participating in halogen bonding. Synthetically, it is an ideal electrophilic handle for late-stage diversification (e.g., via Suzuki-Miyaura or Sonogashira cross-coupling) to access the DFG-out pocket or extend into the solvent-exposed channel.

Comparative Analysis: Diarylamines vs. Alternative Scaffolds

How does the conformationally restricted 2-aminopyridine diarylamine compare to other FDA-approved kinase inhibitor scaffolds?

Table 1: Scaffold Comparison and Physicochemical Profiling
Feature / PropertyN-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine Quinazolines (e.g., Gefitinib)Pyrimidines (e.g., Pazopanib)Pyrrolo-pyrimidines (e.g., Ruxolitinib)
Hinge Binding Motif 2-Aminopyridine (Bidentate)Quinazoline N1 (Monodentate)Aminopyrimidine (Bidentate)Pyrrolo-pyrimidine (Bidentate)
Conformational State Twisted / Non-planar (Sterically restricted)Rigid / PlanarFlexible / Multi-conformationalRigid core / Flexible appendages
Target Preference Allosteric MEK, specific RTKsEGFR (DFG-in active state)VEGFR, PDGFR (DFG-out state)JAK1/JAK2
Selectivity Driver Dihedral angle restriction (o-methyl)Shape complementarity (Planar)Hydrophobic tail extensionSpecific hinge hydrogen bonding
Synthetic Tractability High (Buchwald-Hartwig / SNAr)Moderate (SNAr on chloro-quinazoline)High (Sequential SNAr)Moderate (Complex core synthesis)

Data supported by structural analyses of FDA-approved small molecule kinase inhibitors[].

Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS GTPase RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Target Target Gene Transcription ERK->Target Inhibitor Diarylamine Scaffolds Inhibitor->MEK Inhibits (Allosteric/Twisted) Quinazoline Quinazoline Scaffolds Quinazoline->RTK Inhibits (e.g. EGFR)

Figure 1: MAPK signaling pathway illustrating the distinct intervention points of planar quinazoline scaffolds vs. twisted diarylamine scaffolds.

Experimental Protocols & Methodologies

To ensure scientific integrity and self-validation, the following protocols detail the synthesis of the scaffold and its biochemical evaluation.

Scaffold Synthesis: Palladium-Catalyzed Buchwald-Hartwig Amination

Because the 2-aminopyridine core can be unreactive in standard SNAr conditions due to electron donation from the exocyclic amine, a transition-metal-catalyzed cross-coupling is prioritized.

Materials:

  • 2-Amino-5-bromopyridine (1.0 eq)

  • 2-Bromotoluene (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.05 eq)

  • Xantphos (0.1 eq)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-amino-5-bromopyridine, Pd2(dba)3, Xantphos, and NaOtBu.

  • Solvent Addition: Add anhydrous toluene, followed by the addition of 2-bromotoluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12–16 hours. Causality: Xantphos is selected as the ligand because its wide bite angle favors reductive elimination, preventing the formation of undesired bis-arylated byproducts.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine.

Biochemical Validation: Time-Resolved FRET (TR-FRET) Kinase Assay

To validate the scaffold's inhibitory potency, a TR-FRET assay is utilized due to its high sensitivity and low background interference.

Protocol:

  • Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Serially dilute the diarylamine scaffold in DMSO (100x final concentration), then transfer to an aqueous buffer to achieve a 4x intermediate solution.

  • Assay Assembly: In a 384-well pro-plate, combine:

    • 2.5 µL of the compound solution.

    • 2.5 µL of the target Kinase (e.g., recombinant MEK or specific RTK).

    • Incubate for 15 minutes at room temperature to allow the twisted scaffold to achieve equilibrium binding within the hinge region.

  • Reaction Initiation: Add 5 µL of a mixture containing ATP (at the Km​ for the specific kinase) and the specific biotinylated peptide substrate.

  • Detection: After 60 minutes, terminate the reaction by adding 10 µL of stop buffer containing EDTA, Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Workflow Syn 1. Scaffold Synthesis (Buchwald-Hartwig Amination) Pur 2. Purification & QC (NMR / LC-MS) Syn->Pur Bio 3. Biochemical Profiling (TR-FRET Kinase Assay) Pur->Bio Cell 4. Cellular Assays (Target Engagement) Bio->Cell Lead 5. Diversification (Suzuki Coupling at C5-Bromo) Cell->Lead

Figure 2: Standard experimental workflow for validating and optimizing the 5-bromo-diarylamine scaffold.

Conclusion

The N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine scaffold is a highly rationalized starting point for kinase inhibitor development. By combining the reliable bidentate hinge-binding capability of the 2-aminopyridine core[3] with the strict conformational control imposed by the ortho-methyl group[4], researchers can bypass the promiscuity often associated with flat, planar scaffolds like quinazolines. Furthermore, the 5-bromo vector ensures that the scaffold is primed for rapid structure-activity relationship (SAR) expansion, making it an invaluable tool in the modern medicinal chemist's arsenal.

References

  • Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. ACS Medicinal Chemistry Letters. URL:[Link]

  • Approaches toward Atropisomerically Stable and Conformationally Pure Diarylamines. The Journal of Organic Chemistry. URL:[Link]

Sources

Comparative

Comparative Analysis of Pyridinylamine-Based Inhibitors: Structural Dynamics, Selectivity, and Efficacy in Kinase Targeting

The pursuit of highly selective kinase inhibitors is a cornerstone of modern targeted oncology. Among the diverse pharmacophores explored by medicinal chemists, the pyridinylamine (and related aminopyridine) motif has em...

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Author: BenchChem Technical Support Team. Date: April 2026

The pursuit of highly selective kinase inhibitors is a cornerstone of modern targeted oncology. Among the diverse pharmacophores explored by medicinal chemists, the pyridinylamine (and related aminopyridine) motif has emerged as a privileged scaffold. By acting as a sophisticated ATP-competitive hinge-binder, this chemotype offers unprecedented selectivity and potency, particularly against Cyclin-Dependent Kinases (CDK4/6) and the mesenchymal-epithelial transition factor (c-Met).

This guide provides an objective, data-driven comparison of pyridinylamine-based inhibitors against alternative chemotypes, detailing their structural thermodynamics, selectivity profiles, and the rigorous experimental protocols required for their validation.

Structural Thermodynamics & Hinge-Binding Mechanics

Kinase inhibitors are broadly classified by their binding modes. While Type II inhibitors (like diarylureas) exploit the inactive "DFG-out" conformation, pyridinylamine derivatives typically function as highly optimized Type I inhibitors targeting the active conformation.

The causality behind their success lies in the bidentate hydrogen-bonding capacity of the pyridinylamine core. The nitrogen atom within the pyridine ring acts as a hydrogen bond acceptor, while the exocyclic amine acts as a donor. This dual interaction perfectly mimics the binding of the adenine ring of ATP to the backbone carbonyl and amide NH of the kinase hinge region.

Furthermore, structural modifications to this core drive extreme selectivity. For example, replacing a standard piperidinylamine with a piperazine-substituted pyridinylamine side chain achieves two critical outcomes:

  • Solubility: The piperazine moiety becomes protonated at physiological pH, drastically improving aqueous solubility.

  • Selectivity: The introduced pyridine ring engages in unique electrostatic and steric interactions with non-conserved hinge residues, such as His100 in CDK6, effectively distinguishing the inhibitor from off-target kinases like CDK1 and CDK2[1].

Pathway ATP ATP Binding (Hinge Region) Kinase Active Kinase (CDK4/6, c-Met) ATP->Kinase Binds Substrate Substrate Phosphorylation Kinase->Substrate Catalysis Proliferation Tumor Growth Substrate->Proliferation Cell Cycle Inhibitor Pyridinylamine Inhibitor Inhibitor->Kinase Competitive Block

Caption: Signaling pathway disruption by pyridinylamine-based competitive kinase inhibitors.

Comparative Selectivity Profiles: Pyridinylamines vs. Alternatives

When evaluating inhibitor performance, the therapeutic window is dictated by the selectivity index. Pyridinylamine derivatives consistently outperform older, non-specific chemotypes.

CDK4/6 Targeting

Classical pan-CDK inhibitors often suffer from severe dose-limiting toxicities due to the off-target inhibition of CDK1/2, which are essential for normal cell cycle progression. The integration of a 2-aminopyridine or pyridinylamine side chain into pyrimidine or pyrido[2,3-d]pyrimidin-7-one scaffolds revolutionized this space.2, a prime example, demonstrates an IC50 of 9–15 nM for CDK4/6, while maintaining >100-fold selectivity over CDK1, 2, and 5 (IC50 > 10 μM)[2].

c-Met Targeting

In the realm of c-Met inhibition, 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine (AFPP) derivatives have shown robust docking stability and activity[3]. When comparing bioisosteres of established drugs like Cabozantinib, replacing the central benzene ring with an unsubstituted pyridine yields a compound with an IC50 of 4.9 nM. This drastically outperforms trimethylpyridine analogs (which show negligible inhibition) due to superior conformational alignment within the c-Met active site[4].

Quantitative Comparison of Kinase Inhibitor Chemotypes
Inhibitor Class / ChemotypeRepresentative CompoundPrimary TargetIC50 (nM)Selectivity ProfileKey Structural Feature
Pyridinylamine-substituted Pyrimidine Palbociclib (PD-0332991)CDK4/69 - 15>100-fold over CDK1/2/52-aminopyridine side chain at C2
Piperazine-substituted Pyridinylamine Compound 42 (Pyrazolyl-pyrimidine)CDK4/6~10High over CDK1/2Interacts with His100 hinge residue
AFPP Derivative (Pyridinylamine) AFPP-based c-Met Inhibitorc-Met< 100High over VEGFR2/Flt-34-(4-amino-2-fluorophenoxy) core
Pyridine Bioisostere (Diarylurea-like) Compound 4 (Cabozantinib analog)c-Met4.9High for HCC cell linesUnsubstituted pyridine center
Aminothiazole-substituted Pyrimidine Compound 3CDK4/6~10>300-fold over CDK1/2Methyl group at C-5/C-6

Experimental Protocols for Inhibitor Validation

To ensure trustworthiness, the evaluation of pyridinylamine inhibitors must follow a self-validating workflow that links biochemical affinity directly to phenotypic outcomes.

Protocol 1: Biochemical TR-FRET Kinase Assay (IC50 Determination)

Purpose: To quantify the direct, cell-free ATP-competitive binding affinity.

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the recombinant kinase (e.g., CDK4/CycD1) to its empirically determined optimal concentration.

  • Compound Dilution: Generate a 10-point, 3-fold serial dilution of the pyridinylamine inhibitor in 100% DMSO. Transfer to the assay plate and dilute with aqueous buffer. Causality: Strict DMSO control is vital; final concentrations >1% can induce localized protein unfolding, skewing the apparent IC50.

  • Equilibration: Incubate the kinase and inhibitor at room temperature for 30 minutes. Causality: Pyridinylamines often exhibit slow-binding kinetics; pre-incubation ensures the system reaches thermodynamic equilibrium before substrate competition begins.

  • Reaction Initiation: Add the ATP/Substrate mix (e.g., ULight-labeled peptide and Eu-anti-phospho antibody). Maintain ATP at its specific Km​ value to maximize assay sensitivity for competitive inhibitors.

  • Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm / 615 nm. Calculate IC50 using a 4-parameter logistic regression.

Protocol 2: Cellular Target Engagement (Western Blot)

Purpose: To confirm that the inhibitor penetrates the cell membrane and hits the intended target without relying solely on downstream phenotypic death.

  • Treatment: Seed target cells (e.g., Hep3B for c-Met[4]) and treat with the inhibitor for 24 hours.

  • Lysis: Extract proteins using RIPA buffer supplemented with broad-spectrum protease and phosphatase inhibitors (e.g., Na3VO4, NaF). Causality: Phosphatase inhibitors are non-negotiable; without them, endogenous phosphatases will rapidly dephosphorylate the target during lysis, resulting in false-positive target inhibition signals.

  • Immunoblotting: Run lysates on SDS-PAGE, transfer to PVDF, and probe for both total protein and specific phospho-epitopes (e.g., pRb Ser780 for CDK4/6 or pMet Tyr1234/1235 for c-Met).

  • Quantification: Normalize the phospho-protein signal to the total protein signal to validate dose-dependent intracellular target inhibition.

Workflow Prep Compound Library (Pyridinylamine) Biochem Biochemical Assay (TR-FRET IC50) Prep->Biochem Cellular Target Engagement (Western Blot) Biochem->Cellular Val Structural Validation (X-ray Crystallography) Biochem->Val Binding Mode Pheno Phenotypic Assay (Cell Viability) Cellular->Pheno InVivo In Vivo Efficacy (Xenograft Models) Pheno->InVivo

Caption: Self-validating experimental workflow for evaluating pyridinylamine kinase inhibitors.

References

  • Caballero, J., et al. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. Journal of Computer-Aided Molecular Design. 3

  • Guerin, D., et al. (2010). 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. ACS Medicinal Chemistry Letters. 1

  • Chen, P., et al. (2019). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Journal of Hematology & Oncology (NIH). 2

  • Thakur, G.S., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. MDPI Pharmaceuticals. 4

Sources

Validation

Cross-Reactivity and Selectivity Profiling of N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide Executive Summary In small-molecule kinase inhibitor development, diarylamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Executive Summary

In small-molecule kinase inhibitor development, diarylamine scaffolds are privileged structures. The compound N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine (hereafter referred to as BMPA ) represents a highly functionalized hinge-binding core. While the pyridine nitrogen acts as a critical hydrogen bond acceptor at the kinase hinge region, the ortho-methyl group on the phenyl ring and the 5-bromo substituent on the pyridine ring dictate the molecule's three-dimensional conformation and target selectivity.

As a Senior Application Scientist, I frequently observe that while such structural pre-organization enhances potency against primary targets (often Type II DFG-out kinase conformations), it can also introduce unexpected off-target liabilities. This guide objectively compares the cross-reactivity profile of BMPA against industry-standard reference inhibitors (Imatinib and Dasatinib) and provides the self-validating experimental protocols required to map these interactions accurately.

Mechanistic Rationale: The Causality of Cross-Reactivity

Understanding the cross-reactivity of BMPA requires analyzing its structure-activity relationship (SAR) at the atomic level:

  • The 5-Bromo-2-pyridinyl Motif: The pyridine nitrogen anchors the molecule to the kinase hinge region (typically via the backbone NH of a methionine or cysteine residue). The bulky, polarizable 5-bromo group can engage in halogen bonding or occupy a deep hydrophobic pocket (hydrophobic region I). However, this bulk can clash with kinases possessing a large "gatekeeper" residue (e.g., T315I in ABL1), shifting its affinity toward kinases with smaller gatekeepers (e.g., threonine or valine)[1].

  • The 2-Methylphenyl (o-Tolyl) Group: The ortho-methyl substitution is a classic medicinal chemistry tactic to restrict the dihedral angle between the two aromatic rings. This forces the molecule into a non-planar conformation. While this perfectly complements the deep hydrophobic pocket of a DFG-out kinase conformation (Type II binding), it inherently causes steric clashes with the rigid ATP-binding pockets of active, DFG-in kinases.

Consequently, BMPA exhibits a highly specific cross-reactivity profile, avoiding broad-spectrum promiscuity but showing tight binding to specific off-target kinases (like SRC-family kinases) and certain secondary pharmacology targets.

Comparative Data Presentation

To benchmark BMPA, we evaluate its biochemical kinome selectivity and secondary safety pharmacology against Imatinib (a relatively selective Type II inhibitor) and Dasatinib (a highly promiscuous Type I/II inhibitor).

Table 1: Biochemical Kinome Cross-Reactivity ( Kd​ , nM)

Data represents dissociation constants determined via competitive binding assays.

Target KinaseBMPA ( Kd​ nM)Imatinib ( Kd​ nM)Dasatinib ( Kd​ nM)Mechanistic Note
ABL1 (Primary) 12150.8All compounds show strong primary target engagement.
LCK (Off-target) 45>10,0001.2BMPA's bromo-group fits LCK's hydrophobic pocket, causing cross-reactivity.
SRC (Off-target) 89>10,0000.5Dasatinib is highly promiscuous; BMPA shows moderate SRC cross-reactivity.
p38 α (Off-target) 320>10,000>1,000BMPA's non-planar shape partially mimics p38 α inhibitors (e.g., BIRB-796).
Aurora B (Off-target) >10,000>10,00085BMPA avoids Aurora B due to steric clash with the ortho-methyl group.
Table 2: Safety Pharmacology Profiling (CEREP SafetyScreen44)

Data represents % inhibition at 10 μ M compound concentration. Values >50% indicate a liability.

Off-Target ReceptorBMPA (% Inhib)Imatinib (% Inhib)Dasatinib (% Inhib)Clinical Implication
hERG (Kv11.1) 15%12%28%Low risk of QT prolongation for BMPA.
5-HT 2B​ 68% 8%14%BMPA Liability: Potential for cardiac valvulopathy[2].
Adenosine A 2A​ 22%5%11%Low risk of CNS/cardiovascular interference.

Experimental Workflows & Methodologies

To ensure scientific trustworthiness, the data presented above must be generated through robust, self-validating assay systems. Below are the step-by-step methodologies for mapping the cross-reactivity of BMPA.

Protocol 1: High-Throughput Kinome Profiling (KINOMEscan)

This assay measures the thermodynamic interaction ( Kd​ ) between BMPA and the kinase ATP-binding site without requiring active enzyme[1].

  • Kinase Preparation: Express the target kinases as fusions to T7 bacteriophage in E. coli or mammalian cells.

  • Bait Immobilization: Coat magnetic beads with a broad-spectrum, biotinylated kinase inhibitor (the "bait" ligand) bound to streptavidin.

  • Competition Binding:

    • Incubate the T7-kinase fusions with the immobilized bait in the presence of an 11-point concentration gradient of BMPA (from 30 μ M down to 0.5 nM).

    • Include a DMSO vehicle control (100% binding) and a positive control (e.g., Staurosporine, 0% binding).

  • Washing & Elution: Wash the beads 3x with PBS/0.05% Tween-20 to remove unbound kinase. Elute the bound T7-kinase using a high-salt buffer or free bait ligand.

  • Quantification: Quantify the eluted T7-kinase via real-time quantitative PCR (qPCR) using primers specific to the T7 phage coat protein.

  • Data Analysis: Plot the qPCR signal against BMPA concentration. Fit the data to a standard dose-response curve to calculate the Kd​ .

Protocol 2: Live-Cell Target Engagement (NanoBRET)

Biochemical affinity does not always translate to cellular efficacy due to cellular ATP competition and membrane permeability. We utilize NanoBRET to confirm intracellular cross-reactivity[3].

  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., LCK or SRC) fused to NanoLuc® luciferase.

  • Tracer Incubation: After 24 hours, harvest cells and resuspend in assay buffer. Add a cell-permeable, BODIPY-labeled kinase tracer (the BRET acceptor) at its predetermined Kd,app​ concentration.

  • Compound Addition: Dispense BMPA in a dose-response format into a 384-well plate containing the cell/tracer mixture. Incubate for 2 hours at 37°C to reach equilibrium.

  • Substrate Addition: Add the NanoBRET Nano-Glo® Substrate (BRET donor) and an extracellular NanoLuc inhibitor (to ensure only intracellular signals are measured).

  • Detection: Read the plate on a luminescence microplate reader equipped with dual filters (Donor: 450 nm; Acceptor: 610 nm).

  • Ratiometric Calculation: Calculate the BRET ratio (Acceptor emission / Donor emission). A decrease in the BRET ratio indicates that BMPA has successfully crossed the cell membrane and displaced the tracer from the kinase.

Visualizations of Cross-Reactivity Pathways

To conceptualize the integration of these assays, the following diagrams illustrate the screening cascade and the biophysical mechanism of the live-cell target engagement assay.

G A Compound BMPA Synthesis & QC B Primary Kinome Profiling (KINOMEscan, 400+ Kinases) A->B Hits identified C Live-Cell Target Engagement (NanoBRET Assay) B->C Selectivity confirmed D Safety Pharmacology (CEREP 44 Panel) C->D Cellular efficacy E Lead Optimization & SAR Refinement D->E Off-target liabilities

Figure 1: The cross-reactivity screening cascade for kinase inhibitor development.

G N1 NanoLuc-Kinase Fusion (Donor) N3 High BRET Signal (No Inhibitor) N1->N3 Binds N2 Fluorescent Tracer (Acceptor) N2->N3 Binds N5 Loss of BRET Signal (Target Engaged) N3->N5 Displacement by BMPA N4 BMPA Inhibitor (Competitor) N4->N5 Competitive Binding

Figure 2: Mechanism of action for the NanoBRET live-cell target engagement assay.

References

  • Fabian, M. A., et al. (2005). "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology.[Link]

  • Machleidt, T., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology.[Link]

  • Bowes, J., et al. (2012). "Reducing safety-related drug attrition: the use of in vitro pharmacological profiling." Nature Reviews Drug Discovery.[Link]

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